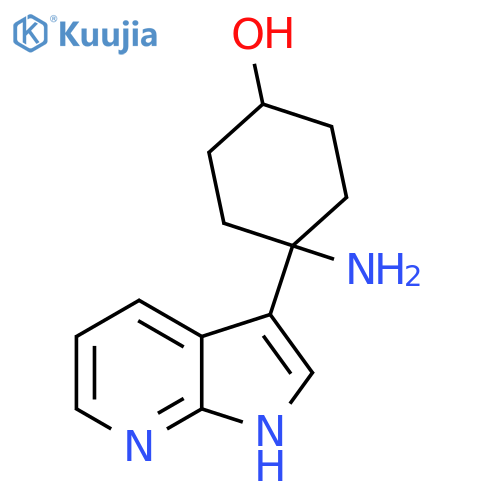

Cas no 2228665-43-6 (4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol)

2228665-43-6 structure

商品名:4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol

4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol

- 2228665-43-6

- EN300-1760568

- 4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol

-

- インチ: 1S/C13H17N3O/c14-13(5-3-9(17)4-6-13)11-8-16-12-10(11)2-1-7-15-12/h1-2,7-9,17H,3-6,14H2,(H,15,16)

- InChIKey: JPPUQYUIKYTIGR-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C2=CNC3C2=CC=CN=3)(CC1)N

計算された属性

- せいみつぶんしりょう: 231.137162174g/mol

- どういたいしつりょう: 231.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 74.9Ų

4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760568-0.5g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-5.0g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 5g |

$4972.0 | 2023-06-03 | ||

| Enamine | EN300-1760568-2.5g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-10.0g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 10g |

$7373.0 | 2023-06-03 | ||

| Enamine | EN300-1760568-1g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 1g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-1.0g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 1g |

$1714.0 | 2023-06-03 | ||

| Enamine | EN300-1760568-0.25g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-0.05g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-5g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 5g |

$4972.0 | 2023-09-20 | ||

| Enamine | EN300-1760568-10g |

4-amino-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexan-1-ol |

2228665-43-6 | 10g |

$7373.0 | 2023-09-20 |

4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

2228665-43-6 (4-amino-4-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexan-1-ol) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量